methyl (2Z)-3-(furan-2-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENOATE is a synthetic organic compound that belongs to the class of enones. This compound features a furan ring, a methoxyphenyl group, and a formamido group, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENOATE typically involves the following steps:
Formation of the enone structure: This can be achieved through a Claisen-Schmidt condensation reaction between a furan-2-carbaldehyde and a methyl ketone derivative.
Introduction of the formamido group: This step involves the reaction of the enone with formamide under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Claisen-Schmidt condensation: Utilizing high-purity reagents and optimized reaction conditions to ensure high yield and purity.
Continuous flow reactors: To enhance reaction efficiency and scalability.
Purification processes: Such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The enone moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted enones with various functional groups.
Wissenschaftliche Forschungsanwendungen
METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENOATE exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-HYDROXYPHENYL)FORMAMIDO]PROP-2-ENOATE
- METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]PROP-2-ENOATE
Uniqueness
METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENOATE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C16H15NO5 |
---|---|
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
methyl (Z)-3-(furan-2-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoate |
InChI |
InChI=1S/C16H15NO5/c1-20-14-8-4-3-7-12(14)15(18)17-13(16(19)21-2)10-11-6-5-9-22-11/h3-10H,1-2H3,(H,17,18)/b13-10- |
InChI-Schlüssel |
FKELOLCHDQSMMZ-RAXLEYEMSA-N |
Isomerische SMILES |
COC1=CC=CC=C1C(=O)N/C(=C\C2=CC=CO2)/C(=O)OC |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CO2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.